Cas no 1805206-02-3 (3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol
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- Inchi: 1S/C8H7ClF3NO/c9-2-4-5(10)1-6(8(11)12)13-7(4)3-14/h1,8,14H,2-3H2
- InChI Key: MSMYWFONCIRFAZ-UHFFFAOYSA-N
- SMILES: ClCC1=C(C=C(C(F)F)N=C1CO)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Topological Polar Surface Area: 33.1
- XLogP3: 1.1
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029032442-250mg |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol |
1805206-02-3 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029032442-1g |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol |
1805206-02-3 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029032442-500mg |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol |
1805206-02-3 | 95% | 500mg |
$1,735.55 | 2022-04-01 |
3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol Related Literature
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol
Comprehensive Overview of 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol (CAS No. 1805206-02-3)
In the realm of fine chemicals and pharmaceutical intermediates, 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol (CAS No. 1805206-02-3) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its chloromethyl, difluoromethyl, and fluoropyridine moieties, plays a pivotal role in modern synthetic chemistry. Researchers and industry professionals frequently search for terms like "pyridine derivatives synthesis", "fluorinated building blocks", and "chloromethylation reactions", reflecting the growing demand for specialized intermediates in drug discovery and material science.
The molecular structure of 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol offers a fascinating case study in regioselective functionalization. Its difluoromethyl group enhances metabolic stability, a feature highly sought after in agrochemical and pharmaceutical formulations. Recent trends in green chemistry have also spurred interest in optimizing its synthesis to reduce environmental impact, aligning with global initiatives like the UN Sustainable Development Goals. Questions such as "how to improve yield in fluoropyridine synthesis" or "safe handling of chloromethyl compounds" dominate technical forums, underscoring the compound's practical significance.
From a synthetic perspective, this compound serves as a valuable precursor for heterocyclic chemistry applications. The presence of both electron-withdrawing (fluorine) and electron-donating (methanol) groups creates unique reactivity patterns, enabling diverse transformations. Industry reports indicate rising searches for "pyridine-based catalysts" and "fluorine in medicinal chemistry", reflecting its relevance in developing novel therapeutic agents. Particularly in crop protection research, derivatives of this compound show promise due to their enhanced bioavailability and target specificity.
Analytical characterization of CAS No. 1805206-02-3 typically involves advanced techniques like NMR spectroscopy and mass spectrometry, with particular emphasis on distinguishing the difluoromethyl proton signals from other aliphatic protons. The compound's chromatographic behavior has become a subject of academic interest, with publications exploring optimal HPLC conditions for its purification. These technical aspects respond to frequent queries such as "NMR interpretation of fluoropyridines" and "HPLC method development for polar compounds" in scientific communities.
In material science applications, the fluoropyridine core of this compound demonstrates remarkable potential. Its ability to participate in cross-coupling reactions makes it valuable for creating advanced polymers with tailored electronic properties. Recent patent analyses reveal growing interest in "high-performance fluorinated materials" for electronics and coatings, where derivatives of this intermediate show improved thermal stability and dielectric characteristics. This aligns with industry demands for energy-efficient materials in renewable energy technologies.
The stability profile of 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol under various conditions has been extensively studied. Its hydrolytic stability in aqueous systems and thermal decomposition patterns are particularly relevant for formulation scientists. These studies address common concerns voiced in queries like "shelf life of fluorinated pyridines" and "compatibility with common solvents". Proper storage recommendations typically emphasize protection from moisture and excessive heat to maintain compound integrity.
From a regulatory standpoint, the compound's environmental fate and biodegradation pathways have become increasingly important evaluation criteria. The presence of both fluorine and chlorine substituents necessitates thorough ecotoxicological assessment, responding to heightened awareness about persistent organic pollutants. Research papers discussing "fluorine in environmental chemistry" and "green alternatives to halogenated compounds" frequently cite this chemical as a case study in sustainable molecular design.
In conclusion, 3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol represents a compelling example of how strategic molecular design can yield multifunctional intermediates. Its applications span from pharmaceutical development to advanced material engineering, addressing current challenges in multiple scientific disciplines. As research continues to uncover new synthetic methodologies and applications, this compound will likely remain at the forefront of specialty chemical innovation, answering the evolving needs of science and industry.
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